molecular formula C14H29NaO3S B7802953 sodium;tetradecane-1-sulfonate

sodium;tetradecane-1-sulfonate

Cat. No.: B7802953
M. Wt: 300.44 g/mol
InChI Key: AYFACLKQYVTXNS-UHFFFAOYSA-M
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Description

Dexamethasone . It is a synthetic glucocorticoid used for its potent anti-inflammatory and immunosuppressant properties. Dexamethasone is widely used in the treatment of various conditions, including allergies, skin conditions, ulcerative colitis, arthritis, lupus, psoriasis, and breathing disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dexamethasone is synthesized through a multi-step process starting from pregnenolone . The synthesis involves several key steps, including fluorination, hydroxylation, and methylation. The reaction conditions typically involve the use of strong acids, bases, and organic solvents under controlled temperatures and pressures .

Industrial Production Methods: Industrial production of dexamethasone involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Dexamethasone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various dexamethasone derivatives and metabolites, which can have different pharmacological properties .

Scientific Research Applications

Dexamethasone has a wide range of scientific research applications:

Mechanism of Action

Dexamethasone exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the expression of specific genes. This leads to the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

  • Prednisolone
  • Hydrocortisone
  • Betamethasone

Comparison: Dexamethasone is unique due to its higher potency and longer duration of action compared to other glucocorticoids like prednisolone and hydrocortisone. Betamethasone is structurally similar but has different pharmacokinetic properties. Dexamethasone’s fluorination at the 9α position and methylation at the 16α position contribute to its enhanced anti-inflammatory activity and reduced mineralocorticoid effects .

Properties

IUPAC Name

sodium;tetradecane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFACLKQYVTXNS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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